2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-
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Overview
Description
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The addition of a 4-chlorobenzoyl group and a propenyl group further modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves the reaction of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product with good yield . The reaction conditions are mild, and the procedure is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or propenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving quinolinone derivatives.
Medicine: Quinolinone derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound may be investigated for similar therapeutic potentials.
Industry: In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound’s quinolinone core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the 4-chlorobenzoyl group may enhance its binding affinity to certain targets, while the propenyl group can influence its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide: Another compound with a 4-chlorobenzoyl group, but with an indole core instead of quinolinone.
Uniqueness
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to its specific combination of functional groups and the quinolinone core
Properties
CAS No. |
108664-48-8 |
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Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-[2-(4-chlorobenzoyl)prop-2-enyl]quinolin-2-one |
InChI |
InChI=1S/C19H14ClNO2/c1-13(19(23)15-6-9-16(20)10-7-15)12-21-17-5-3-2-4-14(17)8-11-18(21)22/h2-11H,1,12H2 |
InChI Key |
OSIKWOZVGVIBBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C(=O)C=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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